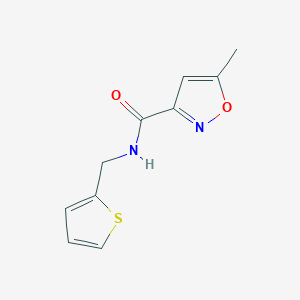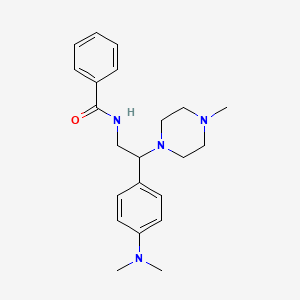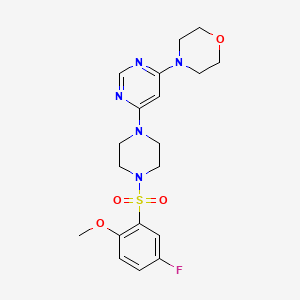![molecular formula C12H21NO2 B2688489 N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide CAS No. 2305529-28-4](/img/structure/B2688489.png)
N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide, also known as CYM-53093, is a chemical compound that belongs to the family of cyclopentylpropionamide derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In
作用機序
The mechanism of action of N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, it is believed to modulate the activity of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. In cancer research, it is believed to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In immunology, it is believed to modulate the activity of immune cells by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide has been shown to have various biochemical and physiological effects in cells. In neuroscience, it has been shown to increase the extracellular levels of dopamine in the striatum, which is a key region of the brain involved in reward processing and motor control. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in prostate cancer cells, as well as inhibit the growth of cancer cells in vitro and in vivo. In immunology, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells.
実験室実験の利点と制限
One of the advantages of using N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide in lab experiments is its high potency and selectivity for its target molecules. This allows for precise modulation of signaling pathways in cells, which can lead to more accurate and reproducible results. However, one of the limitations of using N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide is its relatively short half-life in vivo, which can make it difficult to study its long-term effects in animal models.
将来の方向性
There are several future directions for research on N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide. In neuroscience, further studies are needed to elucidate its mechanism of action on the dopamine transporter and its potential as a treatment for neuropathic pain. In cancer research, further studies are needed to investigate its potential as a treatment for other types of cancer, as well as its potential in combination with other chemotherapeutic agents. In immunology, further studies are needed to investigate its potential as a treatment for autoimmune diseases, as well as its potential in combination with other immunomodulatory agents.
Conclusion
In conclusion, N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide is a promising chemical compound that has potential therapeutic applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a treatment for various diseases and to develop more effective and selective derivatives of this compound.
合成法
The synthesis of N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide involves a series of chemical reactions, starting with the reaction of cyclopentylamine with ethyl chloroacetate to form N-(cyclopentyl)ethylglycine ethyl ester. This intermediate compound is then treated with thionyl chloride to form N-(cyclopentyl)ethylglycine. The final step involves the reaction of N-(cyclopentyl)ethylglycine with acetic anhydride and propargyl bromide to form N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide.
科学的研究の応用
N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide has been shown to have potential therapeutic applications in various fields of scientific research. In neuroscience, it has been studied for its potential as a treatment for neuropathic pain, as well as its ability to modulate the activity of the dopamine transporter. In cancer research, it has been studied for its potential as a treatment for prostate cancer, as well as its ability to inhibit the growth of cancer cells. In immunology, it has been studied for its potential as a treatment for autoimmune diseases, as well as its ability to modulate the activity of immune cells.
特性
IUPAC Name |
N-[1-(2-ethoxyethyl)cyclopentyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-3-11(14)13-12(7-5-6-8-12)9-10-15-4-2/h3H,1,4-10H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPKWMHJHQVVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1(CCCC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)
![Methyl 2-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2688410.png)
![1-[(3R)-3-Methyl-4-methylsulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2688411.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2688412.png)
![Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2688413.png)

![1-[(2-Methylcyclohexyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2688417.png)

![2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide](/img/structure/B2688422.png)
![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2688423.png)
![sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2688427.png)
